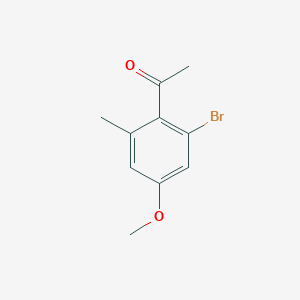
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one is an organic compound with the molecular formula C10H11BrO2 It is a derivative of acetophenone, characterized by the presence of a bromine atom, a methoxy group, and a methyl group on the phenyl ring
Métodos De Preparación
The synthesis of 1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one typically involves the bromination of a precursor compound. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in the presence of a catalyst such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under controlled conditions. The reaction mixture is usually heated to facilitate the bromination process .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and primary or secondary amines.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, the methoxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
1-(2-Bromo-4-methoxy-6-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and binding properties.
2-Bromo-1-(2-methoxy-4-methylphenyl)ethan-1-one: The position of the methoxy and methyl groups differs, leading to variations in steric and electronic effects.
This compound: This compound has similar functional groups but may exhibit different reactivity due to the presence of additional substituents.
Propiedades
Fórmula molecular |
C10H11BrO2 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-(2-bromo-4-methoxy-6-methylphenyl)ethanone |
InChI |
InChI=1S/C10H11BrO2/c1-6-4-8(13-3)5-9(11)10(6)7(2)12/h4-5H,1-3H3 |
Clave InChI |
PHOGFWNHJGVEGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)C)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















